1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride

Soluble epoxide hydrolase (sEH) inhibition Structure-activity relationship (SAR) Ortho-substituent steric effect

1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride (CAS 1233955-03-7) is a disubstituted urea featuring a free piperidine secondary amine and an ortho-tolyl aromatic group, supplied as the hydrochloride salt with typical vendor purity specifications of 95%. The compound belongs to the 1-aryl-3-(piperidin-4-yl)urea class, a scaffold explored extensively for soluble epoxide hydrolase (sEH) inhibition and other pharmacological targets.

Molecular Formula C13H20ClN3O
Molecular Weight 269.77
CAS No. 1233955-03-7
Cat. No. B3027131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride
CAS1233955-03-7
Molecular FormulaC13H20ClN3O
Molecular Weight269.77
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2CCNCC2.Cl
InChIInChI=1S/C13H19N3O.ClH/c1-10-4-2-3-5-12(10)16-13(17)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H
InChIKeyINZWYGKJZLVDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-3-o-tolylurea Hydrochloride: Procurement Baseline for a Specialized sEH-Focused Piperidine-Urea Building Block


1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride (CAS 1233955-03-7) is a disubstituted urea featuring a free piperidine secondary amine and an ortho-tolyl aromatic group, supplied as the hydrochloride salt with typical vendor purity specifications of 95% . The compound belongs to the 1-aryl-3-(piperidin-4-yl)urea class, a scaffold explored extensively for soluble epoxide hydrolase (sEH) inhibition and other pharmacological targets. Its defining structural feature—an unsubstituted piperidine nitrogen—distinguishes it from the more widely studied N-acylated analogs (e.g., 1-propionyl, 1-acetyl derivatives) and positions it as a versatile intermediate for parallel derivatization campaigns rather than a pre-optimized bioactive molecule [1].

Why 1-(Piperidin-4-yl)-3-o-tolylurea Hydrochloride Cannot Be Replaced by Generic Piperidine Ureas or N-Alkylated Analogs


Substituting this compound with a generic piperidin-4-yl-urea or its pre-acylated analogs introduces scientifically consequential liabilities. The ortho-tolyl substitution on the aryl ring imposes a steric clash that dramatically alters target binding: in sEH, the o-tolyl analog (as its N-propionyl derivative) exhibits a human IC50 of 1,700 nM, representing a 13-fold potency loss relative to the unsubstituted phenyl analog (130 nM) and an approximately 40-fold loss compared to the meta-tolyl isomer (40 nM) [1]. Replacing the free piperidine NH with an alkyl or acyl group permanently commits the scaffold to a single chemotype, removing the capacity for late-stage diversification. For medicinal chemistry groups requiring a common intermediate for parallel SAR exploration across multiple N-substituents, these differences are not cosmetic—they directly determine experimental tractability, library enumeration scope, and the validity of any regioisomeric SAR conclusions drawn from the resulting data [1].

Quantitative Differentiation Evidence for 1-(Piperidin-4-yl)-3-o-tolylurea Hydrochloride


Ortho-Tolyl Substitution Drives a 13-Fold sEH Potency Reduction Versus Unsubstituted Phenyl

In the 1-aryl-3-(1-acylpiperidin-4-yl)urea series evaluated against recombinant human sEH, the ortho-tolyl derivative (Compound 10; N-propionyl-piperidine analog of the target compound) shows an IC50 of 1,700 nM compared to 130 nM for the unsubstituted phenyl analog (Compound 7) [1]. The ortho-methyl group introduces a steric penalty that reduces potency approximately 13-fold relative to the parent phenyl, while the meta-tolyl (Compound 11; IC50 = 40 nM) and para-tolyl (Compound 12; IC50 = 43 nM) regioisomers gain potency due to favorable hydrophobic contacts without the steric clash [1].

Soluble epoxide hydrolase (sEH) inhibition Structure-activity relationship (SAR) Ortho-substituent steric effect

Murine sEH Orthosteric Site Tolerates Ortho-Tolyl Substitution Poorly: >5,000 nM IC50

The murine sEH isoform displays even lower tolerance for the ortho-tolyl group than the human enzyme. Compound 10 (N-propionyl analog) shows an IC50 exceeding 5,000 nM against murine sEH, whereas the meta-tolyl analog (Compound 11) maintains single-digit nanomolar activity (8.7 nM), representing a greater than 575-fold difference [1]. This species-specific steric intolerance is not observed for the meta or para regioisomers, underscoring the unique pharmacological fingerprint of the ortho-tolyl substitution pattern.

Species-selectivity Murine soluble epoxide hydrolase Ortho-substituent tolerance

Free Piperidine NH Enables Late-Stage Diversification Absent in N-Acylated Analogs

The target compound carries an unsubstituted piperidine secondary amine (as the HCl salt), whereas the majority of published sEH inhibitors in this series bear N-acyl groups (propionyl, acetyl, cyclopropanecarbonyl, etc.) introduced during synthesis [1]. This structural distinction is critical: the free amine can be directly acylated, sulfonylated, alkylated, or converted to a urea/thiourea without a deprotection step. By contrast, the 1-(1-propionylpiperidin-4-yl)-3-o-tolylurea analog (CAS not separately assigned; Compound 10 in the Rose et al. series) is a terminally functionalized molecule that cannot be further diversified at the piperidine nitrogen without cleaving the existing acyl group.

Parallel synthesis Scaffold diversification Medicinal chemistry intermediate

LogP Shift from Ortho-Tolyl Substitution Modulates Physicochemical Profile Relative to Other Regioisomers

The experimentally determined logP for the ortho-tolyl analog (Compound 10; N-propionyl) is 1.6 (±0.5), compared to 1.8 for both meta-tolyl (Compound 11) and para-tolyl (Compound 12) regioisomers, and 1.3 for the unsubstituted phenyl comparator (Compound 7) [1]. While the absolute logP difference between ortho- and meta/para-tolyl isomers is modest (ΔlogP ≈ 0.2), the ortho-methyl group's proximal steric shielding of the urea NH may differentially affect hydrogen-bonding capacity and metabolic stability compared to the para-substituted isomer, factors relevant for downstream ADME optimization.

Lipophilicity LogP Physicochemical property differentiation

Procurement-Driven Application Scenarios for 1-(Piperidin-4-yl)-3-o-tolylurea Hydrochloride


Parallel SAR Library Enumeration Against Soluble Epoxide Hydrolase

The free piperidine NH enables direct parallel acylation, generating a matrix of N-substituted ortho-tolyl urea sEH inhibitors in a single synthetic step. Based on the Rose et al. SAR framework, users can systematically explore N-acyl, N-sulfonyl, and N-carbamoyl derivatives to identify chemotypes that rescue the ortho-tolyl steric penalty through optimized piperidine N-substituents, as demonstrated by the potency gains achieved via N-cyclopropanecarbonyl and N-trifluoroacetyl groups in the para-substituted series [1].

Species-Selectivity Probe for sEH Target Validation Studies

The ortho-tolyl scaffold's differential activity profile—weak human sEH inhibition (IC50 ~1,700 nM for the N-propionyl analog) and near-complete inactivity against murine sEH (IC50 >5,000 nM)—enables its use as a species-selectivity control tool. A researcher comparing human vs. mouse sEH target engagement can pair this compound with pan-active analogs (e.g., meta-tolyl or para-CF3O-phenyl derivatives) to confirm that observed pharmacological effects are mediated through the intended species isoform [1].

Negative-Control Chemotype for Ortho-Substituent SAR Studies in Novel Urea-Based Targets

For any new biological target being evaluated with a 1-aryl-3-(piperidin-4-yl)urea chemotype, the ortho-tolyl derivative serves as a well-characterized negative control for ortho-substituent tolerance. Its 13-fold to >575-fold potency reduction relative to unsubstituted and meta/para-substituted comparators (sEH data) provides a quantitative benchmark: if a novel target shows comparable inhibition across all regioisomers, the binding site likely accommodates ortho substituents without steric penalty, information that directs subsequent medicinal chemistry design [1].

Intermediate for the Synthesis of 1-(1-Propionylpiperidin-4-yl)-3-o-tolylurea and Related N-Acylated Analogs

The target compound is the direct synthetic precursor to Compound 10 in the Rose et al. J. Med. Chem. 2010 publication. Procuring the HCl salt ensures a single, well-characterized starting material for reproducible synthesis of the N-propionyl analog (1,700 nM human sEH IC50) and other N-functionalized derivatives, eliminating batch-to-batch variability that could arise from in situ deprotection of N-Boc or N-Cbz intermediates supplied by alternative vendors [1].

Quote Request

Request a Quote for 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.